molecular formula C33H31NO4 B4225482 3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

Cat. No.: B4225482
M. Wt: 505.6 g/mol
InChI Key: JHRDYEZITUIHKY-UHFFFAOYSA-N
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Description

3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is a complex organic compound with a unique structure that includes multiple aromatic rings and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with cyclic ketones under acidic or basic conditions. The reaction is often catalyzed by acids such as trifluoroacetic acid or bases like sodium hydroxide, and the reaction mixture is refluxed in solvents like toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acridinedione derivatives and related heterocyclic compounds with similar structural features. Examples include:

Uniqueness

What sets 3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione apart is its specific arrangement of aromatic rings and methoxy groups, which confer unique electronic and steric properties. These features make it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

3,6-bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31NO4/c1-37-25-12-8-20(9-13-25)23-16-27-32(29(35)18-23)31(22-6-4-3-5-7-22)33-28(34-27)17-24(19-30(33)36)21-10-14-26(38-2)15-11-21/h3-15,23-24,31,34H,16-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRDYEZITUIHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(C4=C(N3)CC(CC4=O)C5=CC=C(C=C5)OC)C6=CC=CC=C6)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 2
3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 3
Reactant of Route 3
3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 4
Reactant of Route 4
3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 5
Reactant of Route 5
3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Reactant of Route 6
Reactant of Route 6
3,6-Bis(4-methoxyphenyl)-9-phenyl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

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